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molecular formula C12H13BrN2O B1532591 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 60869-95-6

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No. B1532591
M. Wt: 281.15 g/mol
InChI Key: QWLOLRJEKXVXBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07994202B2

Procedure details

To a solution of 3-bromo-1H-indazole (500 mg) synthesized according to a method of the literature (V> Auwers, et al., J. Prakt. Chem., 1924, 314) in toluene (25 mL, manufactured by Wako Pure Chemical Industries, Ltd.), 3,4-dihydro-2H-pyrane (640 mg, manufactured by Tokyo Chemical Industry Co., Ltd.) and p-toluenesulfonic acid monohydrate (10 mg, manufactured by Wako Pure Chemical Industries, Ltd.) were added, and the mixture was heated for one hour at 80° C. The reaction solution was cooled to room temperature, and then a saturated aqueous solution of sodium hydrogen carbonate (10 mL) was added thereto. The mixture was extracted with ethyl acetate (3×20 mL), washed with brine (40 mL), and dried (MgSO4), and the solvent was evaporated. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1), to give 570 mg of the title compound. LC-MS: HPLC retention time 4.93 minutes, m/z 281 (M+H), condition B-1.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
640 mg
Type
reactant
Reaction Step Two
Quantity
10 mg
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][N:3]=1.[O:11]1[CH:16]=[CH:15][CH2:14][CH2:13][CH2:12]1.C(=O)([O-])O.[Na+]>C1(C)C=CC=CC=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Br:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]([CH:12]2[CH2:13][CH2:14][CH2:15][CH2:16][O:11]2)[N:3]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=NNC2=CC=CC=C12
Step Two
Name
Quantity
640 mg
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
10 mg
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×20 mL)
WASH
Type
WASH
Details
washed with brine (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=NN(C2=CC=CC=C12)C1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 570 mg
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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